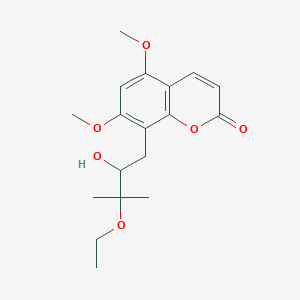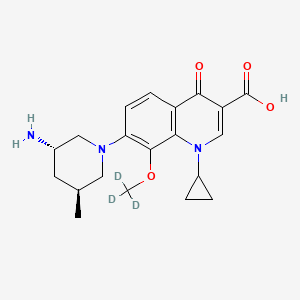
Hcv-IN-34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hcv-IN-34 is a potent inhibitor of the hepatitis C virus (HCV). It is an orally active compound that has shown significant antiviral activity against HCV. The compound is known for its ability to inhibit the entry of the virus into host cells, making it a promising candidate for the treatment of HCV infections .
Vorbereitungsmethoden
The synthesis of Hcv-IN-34 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of chemical reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its antiviral activity.
Purification: The final compound is purified using techniques such as column chromatography to obtain a high-purity product suitable for biological testing.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Hcv-IN-34 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its antiviral activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability and efficacy.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hcv-IN-34 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of antiviral agents.
Biology: this compound is employed in biological research to investigate the mechanisms of HCV entry inhibition and to study the virus’s life cycle.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of HCV infections.
Industry: this compound is of interest to the pharmaceutical industry for the development of new antiviral drugs.
Wirkmechanismus
Hcv-IN-34 exerts its effects by inhibiting the entry of the hepatitis C virus into host cells. The compound targets specific proteins on the surface of the virus, preventing it from binding to and entering the host cells. This inhibition disrupts the viral life cycle and reduces the replication of the virus . The molecular targets of this compound include the envelope glycoproteins of HCV, which are essential for viral entry .
Vergleich Mit ähnlichen Verbindungen
Hcv-IN-34 is unique in its mechanism of action compared to other HCV inhibitors. While many antiviral agents target the replication machinery of the virus, this compound specifically inhibits viral entry. This makes it a valuable addition to the arsenal of antiviral drugs. Similar compounds include:
Hcv-IN-35: Another HCV entry inhibitor with similar antiviral activity.
Telaprevir: An NS3/4A protease inhibitor that targets the replication of HCV.
Sofosbuvir: An NS5B polymerase inhibitor that also targets viral replication.
This compound’s unique mechanism of action and potent antiviral activity make it a promising candidate for further research and development in the fight against hepatitis C virus infections.
Eigenschaften
Molekularformel |
C31H36ClN5 |
|---|---|
Molekulargewicht |
514.1 g/mol |
IUPAC-Name |
2-[[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile |
InChI |
InChI=1S/C31H36ClN5/c1-34-14-5-15-36(19-16-34)30-13-10-27(23-33)28(22-30)24-35-17-20-37(21-18-35)31(25-6-3-2-4-7-25)26-8-11-29(32)12-9-26/h2-4,6-13,22,31H,5,14-21,24H2,1H3 |
InChI-Schlüssel |
SMHJTFBKCKZDSO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


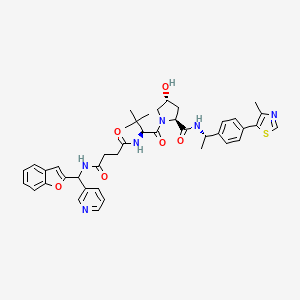
![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)


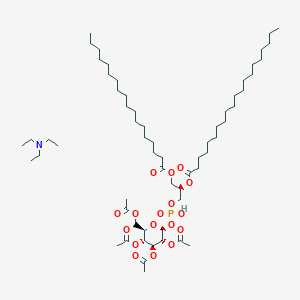
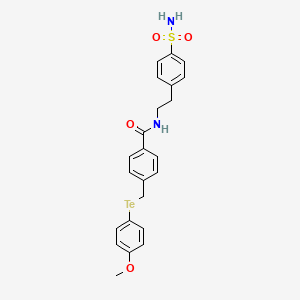
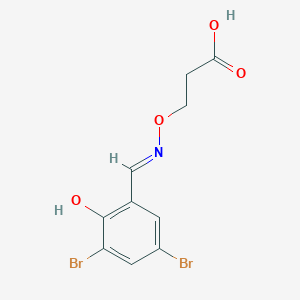
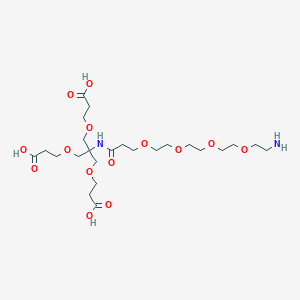
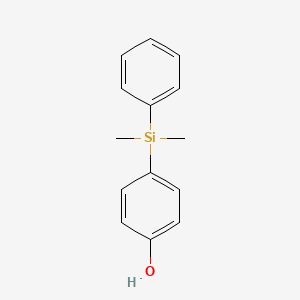
![4-[[(3aS,4R,6R)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12401405.png)
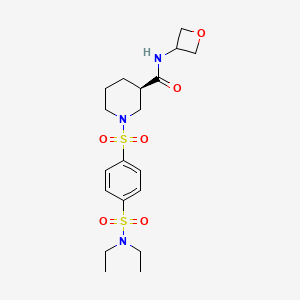
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12401421.png)
